molecular formula C7H6BrClO B1282314 2-Bromo-6-chloro-4-methylphenol CAS No. 57018-10-7

2-Bromo-6-chloro-4-methylphenol

Cat. No. B1282314
CAS RN: 57018-10-7
M. Wt: 221.48 g/mol
InChI Key: UACGFKDZXGCYIQ-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-methylphenol is a halogenated phenolic compound that is not directly discussed in the provided papers. However, related bromophenols and their derivatives are extensively studied due to their environmental relevance and various applications. Bromophenols can arise as disinfection byproducts in water treatment processes and are also synthesized for various industrial purposes .

Synthesis Analysis

The synthesis of bromophenols typically involves halogenation reactions where bromine and chlorine atoms are introduced into the phenolic ring. For instance, the formation of 2,4,6-tribromophenol can occur through the chlorination of water containing phenol and bromide ions . Schiff base compounds, which are structurally related to bromophenols, are synthesized through condensation reactions between an amine and an aldehyde or ketone, as demonstrated in the synthesis of various brominated Schiff bases .

Molecular Structure Analysis

The molecular structure of bromophenols and their derivatives is characterized by the presence of bromine and chlorine atoms on the aromatic ring, which significantly influences their chemical behavior. X-ray crystallography is a common technique used to determine the precise molecular geometry, as seen in the studies of various brominated phenolic compounds . Density functional theory (DFT) calculations complement experimental findings by predicting molecular geometries and properties .

Chemical Reactions Analysis

Bromophenols undergo various chemical reactions, including electrophilic substitution and single-electron transfer reactions during chlorination processes . The presence of substituents like bromine and chlorine on the phenolic ring can enhance the reactivity towards further substitution reactions. The transformation of these compounds in the presence of active chlorine is influenced by factors such as pH, the presence of ammonium ions, and natural organic matter .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols are influenced by their halogenated nature. These compounds typically exhibit high reactivity due to the electron-withdrawing effects of the halogen atoms, which can lead to the formation of various disinfection byproducts . Theoretical calculations, including DFT and time-dependent DFT (TD-DFT), provide insights into the electronic properties, such as the distribution of electron density and the potential for non-linear optical (NLO) behavior . Spectroscopic techniques like FT-IR, NMR, and UV-Vis are used to characterize these compounds and confirm their structures .

Scientific Research Applications

Analytical Methods in Wine Testing

Capone et al. (2010) studied the causes of taints and off-flavours in commercial wines, identifying compounds including 2-chloro-6-methylphenol and 2,6-dichlorophenol. They developed new analytical methods for quantitative analysis of these compounds, which can be extended to similar chloro- and bromophenols like 2-Bromo-6-chloro-4-methylphenol (Capone et al., 2010).

Food Industry Quality Control

Mills et al. (1997) identified 2-bromo-4-methylphenol as the cause of a chemical taint in Gouda cheese. Their research highlights the importance of monitoring and controlling the presence of such compounds in food products (Mills et al., 1997).

Photoreaction Mechanisms

Akai et al. (2002) investigated photoreaction mechanisms of 2-bromophenols, including 2-bromo-4-chlorophenol and 2,4-dibromophenol, using low-temperature matrix-isolation infrared spectroscopy. This study is relevant to understanding the behavior of similar compounds like 2-Bromo-6-chloro-4-methylphenol under various conditions (Akai et al., 2002).

Synthesis of Organic Intermediates

Mukhopadhyay et al. (1999) developed a process for synthesizing 2-bromophenol and 2,6-dibromophenol, which could be adapted for producing 2-Bromo-6-chloro-4-methylphenol. This highlights its potential use as an organic intermediate in various chemical syntheses (Mukhopadhyay et al., 1999).

Environmental and Industrial Applications

Evans and Dellinger (2005) studied the high-temperature pyrolysis of 2-bromophenol and 2-chlorophenol mixtures, which can inform the environmental and industrial handling of similar compounds like 2-Bromo-6-chloro-4-methylphenol (Evans & Dellinger, 2005).

Safety And Hazards

2-Bromo-6-chloro-4-methylphenol is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-bromo-6-chloro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACGFKDZXGCYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538159
Record name 2-Bromo-6-chloro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chloro-4-methylphenol

CAS RN

57018-10-7
Record name 2-Bromo-6-chloro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Barluenga, FJ Fañanás, R Sanz… - Chemistry–A European …, 2005 - Wiley Online Library
… for the synthesis of starting ethers 6 a–g: 2-Bromo-6-tert-butyl-4-methylphenol, 2-bromo-4,6-dimethylphenol, 2-bromo-4-chloro-6-methylphenol, and 2-bromo-6-chloro-4-methylphenol …
M Takahashi, H Konishi, S Iida, K Nakamura… - Tetrahedron, 1999 - Elsevier
A detailed inspection of phenolic oxidation products derived from the o,o′-dihalogenated cresol derivatives (1a – 1e) indicated that the bromo and chloro substituents promoted the …
Number of citations: 25 www.sciencedirect.com
S Li - 2020 - search.proquest.com
Organic compounds containing halogen are an important and useful class of intermediates that can be converted to other functionalities. This thesis describes our strategy in selective …
Number of citations: 2 search.proquest.com

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